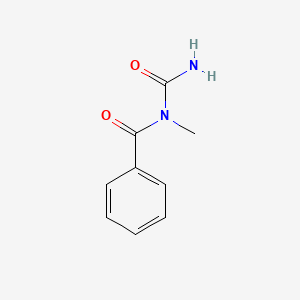

N-Carbamoyl-N-methylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

89879-88-9 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

N-carbamoyl-N-methylbenzamide |

InChI |

InChI=1S/C9H10N2O2/c1-11(9(10)13)8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,13) |

InChI Key |

GFEUTFCUZZNTGO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of N Carbamoyl N Methylbenzamide

Hydrolytic Stability and Pathways

The hydrolysis of an amide bond is a thermodynamically favorable but kinetically slow process that can be catalyzed by acid or base. youtube.com The stability of the amide bond is crucial in many biological and chemical systems. youtube.com N-Carbamoyl-N-methylbenzamide possesses two distinct amide-like linkages: the benzamide (B126) bond and the urea (B33335) bond. Both are susceptible to hydrolysis, which involves the cleavage of the carbon-nitrogen bond through the addition of water.

Under acidic conditions, the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. khanacademy.org This attack forms a tetrahedral intermediate. youtube.com Subsequently, a proton transfer to the nitrogen atom occurs, converting the amino group into a better leaving group. youtube.com The collapse of the tetrahedral intermediate and departure of the amine (or its protonated form) yields a carboxylic acid. khanacademy.org

For N-Carbamoyl-N-methylbenzamide, acid-catalyzed hydrolysis can theoretically occur at two positions:

Benzamide Cleavage: Attack at the benzoyl carbonyl could lead to the formation of benzoic acid and N-methylurea.

Urea Cleavage: Attack at the carbamoyl (B1232498) carbonyl could yield N-methylbenzamide and isocyanic acid (which would subsequently hydrolyze to ammonia (B1221849) and carbon dioxide).

The specific pathway and rate are influenced by the relative basicity of the different carbonyl oxygens and the stability of the leaving groups. In related N-acylurea compounds, the O-acylisourea intermediate formed during some reactions is noted to be highly susceptible to hydrolysis. researchgate.netrsc.org

Base-catalyzed hydrolysis, often termed base-promoted as the hydroxide (B78521) ion is consumed, proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then expels the amide anion as a leaving group. youtube.com This process is generally slower than acid-catalyzed hydrolysis because the amide anion is a poor leaving group. youtube.com

Studies on N-methylbenzamide, a close analogue representing one half of the target molecule, provide insight into this process. The mechanism for the alkaline hydrolysis of N-methylbenzamide involves the formation of a tetrahedral intermediate. researchgate.net The rate of hydrolysis is dependent on the concentration of the hydroxide ion. Research on various substituted benzamides shows that the reaction rates are influenced by the electronic nature of substituents on the aromatic ring.

In a study comparing the alkaline hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide, it was found that the reaction is accompanied by significant oxygen exchange between the amide and water, particularly for benzamide and N-methylbenzamide. This indicates that the tetrahedral intermediate can revert to the starting amide by expelling the hydroxide ion, a process that competes with the expulsion of the amine leaving group. chemicalbook.com Mild protocols for the alkaline hydrolysis of secondary and tertiary amides have been developed using anhydrous sodium hydroxide in mixed solvent systems like methanol/dichloromethane (B109758), which can facilitate the reaction under less vigorous conditions than traditional aqueous systems. researchgate.net

Table 1: Conditions for Hydrolysis of N-Methylbenzamide and Related Amides

| Compound | Conditions | Products | Reference |

| N-Methylbenzamide | Aqueous NaOH, heat | Benzoic acid, Methylamine (B109427) | youtube.com |

| N-Methylbenzamide | Acidic (H₃O⁺), heat | Benzoic acid, Methylamine | pearson.com |

| Tertiary Amides | t-BuOK, H₂O, diethyl ether, RT | Carboxylic acid, Amine | researchgate.net |

| Secondary/Tertiary Amides | NaOH, methanol/dichloromethane | Sodium carboxylate, Amine | researchgate.net |

This table presents data for analogues to infer the reactivity of N-Carbamoyl-N-methylbenzamide.

Water molecules play a multifaceted role in amide hydrolysis beyond simply acting as a reactant. nih.gov Computational and experimental studies have shown that additional water molecules can act as catalysts, facilitating the proton transfer steps that are crucial to the reaction mechanism. nih.gov In neutral hydrolysis, a second water molecule can assist in delivering a proton to the nitrogen atom as the C-N bond breaks.

In acid-catalyzed mechanisms, water acts as the nucleophile that attacks the protonated carbonyl. khanacademy.org For some substrates, such as N-(o-carboxybenzoyl)-L-amino acids, theoretical calculations have shown that the inclusion of two water molecules in the reaction model significantly lowers the energy barrier for the transition state compared to a model with only one water molecule. nih.gov This highlights the function of water in creating a hydrogen-bonded network that stabilizes the charged intermediates and facilitates the intricate proton shuttling required for the bond cleavage to proceed efficiently. nih.gov

Oxidative Transformations

The N-Carbamoyl-N-methylbenzamide molecule contains several sites susceptible to oxidative attack, including the aromatic ring, the N-methyl group, and the amide nitrogen atoms.

Advanced Oxidation Processes (AOPs) are treatment methods that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). nih.gov These radicals are powerful, non-selective oxidants that can rapidly degrade a wide range of organic compounds. nih.gov

When applied to N-Carbamoyl-N-methylbenzamide, hydroxyl radicals would likely initiate degradation through several pathways:

Hydroxylation of the Aromatic Ring: Addition of •OH to the benzene (B151609) ring, forming hydroxylated intermediates.

Hydrogen Abstraction: Removal of a hydrogen atom from the N-methyl group, forming a carbon-centered radical. This is often a primary pathway for the oxidation of amides containing N-alkyl groups.

Attack on the Amide Bond: Direct interaction with the amide or urea functionalities can also occur.

Studies on the degradation of related benzoylurea (B1208200) pesticides show that common pathways include the cleavage of the urea bridge, hydroxylation, and dehalogenation (where applicable). nih.gov Similarly, the oxidative degradation of carbamate (B1207046) insecticides via AOPs has been shown to initially target the carbamate branch and other susceptible sites on the molecule. nih.gov The intermediates formed during these processes are often subsequently mineralized to carbon dioxide, water, and inorganic ions.

Amide functionalities can be transformed through various radical-mediated reactions. These mechanisms often involve the formation of nitrogen-centered or carbon-centered radicals as key intermediates. For instance, the N-methyl group in N-Carbamoyl-N-methylbenzamide is a potential site for hydrogen atom abstraction by radicals, leading to an α-amino radical.

In the synthesis of N,N-diethyl-3-methylbenzamide (DEET), a proposed mechanism involves the generation of an N,N-diethylcarbamoyl radical. mdpi.com This radical can then undergo further reactions to form the final amide product. mdpi.com Such radical intermediates can be involved in various transformations, including:

Decarbonylation: Loss of carbon monoxide from an acyl radical.

Cyclization: Intramolecular addition of a radical to an unsaturated bond.

Coupling Reactions: Combination with other radical species.

Transition-metal catalysis can also be employed to generate amide-derived radicals for C-C or C-N bond formation. researchgate.net While often studied in the context of synthesis, these radical pathways provide a framework for understanding the potential degradation or transformation routes of N-Carbamoyl-N-methylbenzamide under oxidative or radical-initiating conditions.

Electrophilic and Nucleophilic Reactivity of Amide and Carbamoyl Functional Groups

The presence of multiple carbonyl groups and nitrogen atoms with lone pairs of electrons imparts both electrophilic and nucleophilic character to N-Carbamoyl-N-methylbenzamide.

The carbonyl groups in both the benzamide and carbamoyl portions of the molecule are key sites of reactivity. The carbon atom of a carbonyl group is electron-poor due to the electronegativity of the oxygen atom, making it an electrophile and a target for nucleophilic attack. libretexts.org The polarization of the C=O bond results in a partial positive charge on the carbon and a partial negative charge on the oxygen. libretexts.orgyoutube.com

The electrophilicity of the carbonyl carbon can be further enhanced by the presence of an acid, which can protonate the carbonyl oxygen, increasing the polarity of the bond. libretexts.org In N-Carbamoyl-N-methylbenzamide, the two carbonyl carbons exhibit different degrees of electrophilicity. The benzamide carbonyl is directly attached to the benzene ring, which can influence its reactivity through resonance effects. The carbamoyl carbonyl is situated between two nitrogen atoms, which also modulate its reactivity.

Nucleophilic addition is a common reaction type for carbonyl compounds. libretexts.org In such a reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org For amides, which are generally considered poor electrophiles due to resonance stabilization, reactions often require activation or the use of strong nucleophiles. nih.gov

The relative reactivity of carbonyl compounds towards nucleophiles is influenced by the stability of the leaving group in a potential nucleophilic acyl substitution. libretexts.org In the case of N-Carbamoyl-N-methylbenzamide, the groups attached to the carbonyls are not excellent leaving groups, making nucleophilic addition followed by other transformations more likely than direct substitution under standard conditions.

Table 1: Comparison of Carbonyl Reactivity in Different Functional Groups

| Functional Group | Carbonyl Carbon Electrophilicity | Typical Reactions |

| Aldehyde/Ketone | High | Nucleophilic Addition libretexts.org |

| Ester | Moderate | Nucleophilic Acyl Substitution |

| Amide | Low | Nucleophilic Acyl Substitution (with activation) nih.gov |

| Acid Anhydride | High | Nucleophilic Acyl Substitution |

The nitrogen atoms in N-Carbamoyl-N-methylbenzamide possess lone pairs of electrons, making them potential nucleophiles. libretexts.org However, the nucleophilicity of these nitrogen atoms is significantly influenced by their chemical environment.

The nitrogen atom of the benzamide group is an amide nitrogen. The lone pair on this nitrogen is delocalized through resonance with the adjacent carbonyl group. libretexts.org This resonance stabilization reduces the availability of the lone pair for donation, making amides much less basic and nucleophilic than amines. libretexts.orgnih.govnoaa.govchemicalbook.com

Similarly, the nitrogen atoms of the carbamoyl group are also involved in resonance with the carbamoyl carbonyl. The nucleophilicity of these nitrogens is therefore also diminished. Enamides and enecarbamates, which are structurally related to the amide and carbamoyl groups, are known to be weak nucleophiles that require activation by a Lewis acid to react with electrophiles. nih.gov

Despite their reduced basicity, the nitrogen atoms can still participate in reactions under certain conditions. For instance, they can be protonated in strongly acidic media or act as nucleophiles towards highly reactive electrophiles. The protonation state of a nucleophilic atom significantly affects its nucleophilicity; a negatively charged atom is a much stronger nucleophile than its neutral counterpart. libretexts.org

Investigating Rearrangement Pathways

While specific rearrangement pathways for N-Carbamoyl-N-methylbenzamide are not extensively documented, the structural motifs present in the molecule suggest that certain types of rearrangements could be plausible under appropriate conditions. For instance, reactions involving the migration of groups to or from the nitrogen or carbonyl carbons could potentially occur, particularly if reactive intermediates are formed.

One possible area of investigation would be the potential for intramolecular cyclization or rearrangement reactions, which could be triggered by heat, light, or the presence of specific reagents. The proximity of the different functional groups within the molecule could facilitate such transformations.

Stereochemical Aspects of Reactivity

The stereochemical outcomes of reactions involving N-Carbamoyl-N-methylbenzamide would largely depend on the nature of the reaction and the reagents involved. The molecule itself is achiral and possesses a plane of symmetry. However, reactions at the carbonyl carbons could potentially generate new stereocenters.

In nucleophilic additions to the carbonyl groups, the approach of the nucleophile can occur from either face of the planar carbonyl group. If the attacking nucleophile or the molecule itself does not possess a chiral influence, a racemic mixture of products would be expected. However, the use of chiral catalysts or reagents could induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer.

For example, in reactions involving enamides and enecarbamates, the stereochemistry of the starting material can dictate the stereochemistry of the product. (E)-enecarbamates have been shown to yield anti-products, while (Z)-enecarbamates give syn-products with high diastereoselectivity. nih.gov While N-Carbamoyl-N-methylbenzamide is not an enecarbamate, this principle highlights how the geometry of related functional groups can influence the stereochemical course of a reaction.

Advanced Spectroscopic and Crystallographic Characterization of N Carbamoyl N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivitychemicalbook.comspectrabase.com

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their proximity to one another. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing direct evidence of atomic connectivity.

For a molecule like N-Carbamoyl-N-methylbenzamide, one would expect to see distinct signals for the aromatic protons of the benzoyl group, the N-methyl protons, and the protons of the carbamoyl (B1232498) (-CONH₂) group. The aromatic protons would typically appear in the downfield region (δ 7-8 ppm). The N-methyl group would present as a singlet in the upfield region, and the carbamoyl protons would also likely appear as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

As an illustrative example, the ¹H NMR spectrum of the related compound N-methylbenzamide in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals that help in its structural assignment. chemicalbook.comspectrabase.com

Interactive Data Table: Representative ¹H NMR Data for N-methylbenzamide in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | ~ 7.3 - 7.8 | Multiplet | Signals corresponding to the five protons on the benzene (B151609) ring. |

| N-H Proton | ~ 6.3 | Broad Singlet | The broadness is due to quadrupole effects from the nitrogen atom and potential chemical exchange. |

| N-Methyl Protons (CH₃) | ~ 2.9 | Doublet | The signal is split by the adjacent N-H proton. |

This data is for N-methylbenzamide and serves as an example of the type of information obtained from a ¹H NMR experiment.

Carbon (¹³C) NMR for Carbon Framework Elucidationchemicalbook.comchemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals.

In N-Carbamoyl-N-methylbenzamide, one would anticipate signals for the two carbonyl carbons (one from the benzamide (B126) and one from the carbamoyl group), which would be the most downfield signals (typically δ 160-180 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range, and the N-methyl carbon would appear at the most upfield position.

The ¹³C NMR spectrum of N,N-Dimethylbenzamide , a related compound, provides a useful reference for the expected chemical shifts of the carbon framework. chemicalbook.com

Interactive Data Table: Representative ¹³C NMR Data for N,N-Dimethylbenzamide in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~ 171.5 |

| Aromatic C (quaternary) | ~ 137.3 |

| Aromatic C-H | ~ 129.8, 128.2, 126.9 |

| N-Methyl Carbons (CH₃) | ~ 39.2, 35.3 (often distinct due to rotational barrier) |

This data is for N,N-Dimethylbenzamide. For N-Carbamoyl-N-methylbenzamide, two distinct carbonyl signals would be expected.

Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR for hydrogen bonding networks)

While 1D NMR provides fundamental structural information, advanced techniques are necessary to resolve complex structures and investigate dynamic processes like hydrogen bonding.

Two-Dimensional (2D) NMR Spectroscopy : 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), generate contour maps that show correlations between nuclei. wikipedia.orgemerypharma.com

COSY correlates coupled protons, which is invaluable for piecing together spin systems, such as identifying which aromatic protons are adjacent to one another. emerypharma.com

HSQC correlates protons directly to the carbons they are attached to, providing an unambiguous assignment of both ¹H and ¹³C signals. wikipedia.org For N-Carbamoyl-N-methylbenzamide, an HSQC experiment would definitively link the N-methyl proton signal to its corresponding carbon signal.

Solid-State NMR (ssNMR) : This technique is particularly powerful for studying the structure and dynamics of materials in the solid phase, offering unique insights into intermolecular interactions like hydrogen bonding. nih.gov In the solid state, N-Carbamoyl-N-methylbenzamide would likely form an ordered, crystalline lattice stabilized by a network of hydrogen bonds involving the N-H and C=O groups of both the amide and carbamoyl moieties. ssNMR can probe the proximities between atoms in this network. For instance, techniques like ¹H-¹H Double-Quantum-Filtered (DQF) NMR can establish which protons are close in space, helping to map the hydrogen-bonding network. nih.gov Furthermore, variable temperature ssNMR experiments can reveal information about the dynamics of these hydrogen bonds. nih.gov

Infrared (IR) Spectroscopy for Vibrational Modesnih.govnist.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent tool for identifying the functional groups present in a molecule.

Characteristic Amide and Carbamoyl Vibrationsnih.govmdpi.com

The IR spectrum of N-Carbamoyl-N-methylbenzamide would be dominated by the characteristic absorption bands of its two key functional groups: the N-substituted amide and the primary amide (carbamoyl) group.

N-H Stretching : The N-H bonds of the carbamoyl group (-CONH₂) would typically produce two distinct absorption bands in the 3400-3100 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretching (Amide I band) : This is one of the most intense and useful bands in the IR spectrum of amides. N-Carbamoyl-N-methylbenzamide has two carbonyl groups, which may give rise to two separate, strong absorption bands between 1700 cm⁻¹ and 1630 cm⁻¹. The exact position depends on conjugation and hydrogen bonding.

N-H Bending (Amide II band) : This band, arising from a combination of N-H bending and C-N stretching, appears in the 1640-1550 cm⁻¹ region for primary amides.

Aromatic C-H and C=C Stretching : The benzene ring will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net

Interactive Data Table: Expected Characteristic IR Absorption Bands for N-Carbamoyl-N-methylbenzamide

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amide (-CONH₂) | 3400 - 3100 | Medium-Strong |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Weak-Medium |

| C=O Stretch (Amide I) | Benzamide & Carbamoyl | 1700 - 1630 | Strong |

| N-H Bend (Amide II) | Primary Amide (-CONH₂) | 1640 - 1550 | Medium-Strong |

| C=C Stretch | Benzene Ring | 1600 - 1450 | Medium |

Manifestations of Hydrogen Bonding in IR Spectra

Hydrogen bonding has a profound effect on IR spectra. In a molecule like N-Carbamoyl-N-methylbenzamide, both intramolecular and intermolecular hydrogen bonds are possible, involving the N-H protons as donors and the carbonyl oxygens as acceptors. These interactions significantly influence the vibrational frequencies of the involved groups.

The presence of strong hydrogen bonding typically causes:

Broadening of N-H stretching bands : The N-H stretching absorptions become significantly broader and are shifted to lower frequencies (lower wavenumber).

Lowering of C=O stretching frequency : The C=O (Amide I) band also shifts to a lower frequency because hydrogen bonding weakens the C=O double bond, making it easier to stretch.

By comparing the IR spectrum of a dilute solution in a non-polar solvent (where intermolecular hydrogen bonding is minimized) with that of a concentrated solution or a solid sample (where it is maximized), the extent and nature of hydrogen bonding can be inferred.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of N-Carbamoyl-N-methylbenzamide through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), which is essential for determining the elemental formula of a compound with high confidence. For N-Carbamoyl-N-methylbenzamide, with a chemical formula of C₉H₁₀N₂O₂, the calculated exact mass is 178.0742 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.govuu.nl The advent of dedicated high-resolution mass analyzers has made this technique a cornerstone in the structural analysis of complex organic molecules. nih.govuu.nl

Table 1: Predicted HRMS Data for N-Carbamoyl-N-methylbenzamide

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₂O₂ |

| Exact Mass | 178.0742 |

| Expected Ion (ESI+) | [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) and Collision-Activated Dissociation (CAD) for Structural Elucidation

Tandem mass spectrometry (MS/MS), often employing collision-activated dissociation (CAD) or collision-induced dissociation (CID), is used to fragment a selected precursor ion to generate a characteristic pattern of product ions, which provides valuable structural information. wikipedia.orgnih.gov In a typical MS/MS experiment, the protonated molecule of N-Carbamoyl-N-methylbenzamide, [M+H]⁺ (m/z 179.0815), would be isolated and subjected to collisions with an inert gas like nitrogen or argon. wikipedia.org

The fragmentation pattern can be predicted based on the known behavior of related structures, such as benzamides and carbamates. nih.govresearchgate.net The most probable fragmentation pathways would involve the cleavage of the amide bonds.

Formation of the Benzoyl Cation: A primary fragmentation event is the cleavage of the N-benzoyl bond, resulting in the loss of the N-methylurea group and the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. researchgate.net This is a characteristic peak for benzamide-containing compounds. researchgate.netnih.gov

Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can undergo a subsequent loss of a neutral carbon monoxide (CO) molecule to produce the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net

Cleavage of the Carbamoyl Group: Another potential fragmentation pathway involves cleavage at the carbamoyl moiety. Diagnostic losses for carbamate-related structures include the loss of CO₂ (44 mass units), which confirms the presence of the carbamate (B1207046) functionality. nih.gov

Table 2: Predicted MS/MS Fragmentation of [N-Carbamoyl-N-methylbenzamide+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 179.08 | 105.03 | Benzoyl cation [C₆H₅CO]⁺ | C₂H₅N₂O |

| 179.08 | 77.04 | Phenyl cation [C₆H₅]⁺ | C₃H₅N₂O₂ |

Real-Time Monitoring of Reaction Intermediates via MS

Mass spectrometry is a powerful technique for the real-time monitoring of chemical reactions, allowing for the detection of transient intermediates and the tracking of product formation over time. In the synthesis of N-Carbamoyl-N-methylbenzamide, electrospray ionization mass spectrometry (ESI-MS) can be coupled directly to the reaction vessel. This setup enables the continuous sampling of the reaction mixture and provides immediate feedback on the progress of the reaction by monitoring the ion signal corresponding to the molecular weight of the product (m/z 178) and key intermediates. nih.gov This approach is invaluable for optimizing reaction conditions, understanding reaction mechanisms, and identifying potential side products. For instance, the formation of a diazonium salt intermediate has been monitored in real-time using hyperpolarized ¹⁵N NMR, a technique that could be complemented by MS for comprehensive analysis. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule in the solid state. uchicago.edu Although a specific crystal structure for N-Carbamoyl-N-methylbenzamide is not publicly available, analysis of closely related compounds allows for a reliable prediction of its crystallographic properties. For example, the co-crystal of N-carbamothioylbenzamide crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net It is anticipated that N-Carbamoyl-N-methylbenzamide would also crystallize in a common, centrosymmetric space group such as P2₁/c or P-1. The analysis would reveal the precise conformation of the molecule, including the dihedral angles between the phenyl ring and the amide planes, and the geometry around the nitrogen atoms. nih.govmdpi.com

Table 3: Hypothetical Crystal Data for N-Carbamoyl-N-methylbenzamide

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~95-110 |

| V (ų) | ~1500-2000 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of N-Carbamoyl-N-methylbenzamide would be stabilized by a network of non-covalent interactions, which can be meticulously analyzed from the crystal structure data.

Table 4: Potential Intermolecular Interactions in Crystalline N-Carbamoyl-N-methylbenzamide

| Interaction Type | Donor | Acceptor | Expected Role |

|---|---|---|---|

| Hydrogen Bond | Carbamoyl N-H | Benzoyl C=O | Formation of dimers/chains |

| Hydrogen Bond | Carbamoyl N-H | Carbamoyl C=O | Formation of dimers/chains |

Conformational Analysis in the Crystalline State

Extensive searches of chemical and crystallographic databases did not yield publicly available single-crystal X-ray diffraction data for N-Carbamoyl-N-methylbenzamide. Therefore, a detailed conformational analysis of this specific compound in the crystalline state cannot be presented at this time.

The crystal structure of N-Benzoyl-N'-phenylurea reveals a largely planar conformation, which is stabilized by a strong intramolecular hydrogen bond between the N-H group of the urea (B33335) moiety and the carbonyl oxygen of the benzoyl group. This interaction results in the formation of a pseudo-six-membered ring. nih.govwikipedia.orgresearchgate.net In the crystal lattice, molecules of N-Benzoyl-N'-phenylurea form centrosymmetric dimers through intermolecular N-H···O=C hydrogen bonds. nih.govresearchgate.net

The twist between the two amide-like subunits of the urea core, as described by the N1—C1—N2—C2 dihedral angle, is minimal, with a value of 3.0 (2)°. nih.govresearchgate.net The bond lengths for the carbonyl groups are approximately 1.23 Å, and the C-N bond distances within the core structure range from 1.34 to 1.41 Å, indicating a degree of delocalization. wikipedia.org

Detailed geometric parameters for the crystalline state of N-Benzoyl-N'-phenylurea are provided in the tables below.

Selected Bond Lengths of N-Benzoyl-N'-phenylurea

| Atom 1 | Atom 2 | Bond Length (Å) |

| O1 | C1 | 1.2308 (16) |

| O2 | C2 | 1.2293 (16) |

| N1 | C1 | 1.3837 (18) |

| N1 | C2 | 1.3908 (17) |

| N2 | C1 | 1.3986 (18) |

| N2 | C8 | 1.4239 (18) |

| C2 | C3 | 1.5015 (19) |

Data sourced from Okuniewski et al. (2010). nih.gov

Selected Bond Angles of N-Benzoyl-N'-phenylurea

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | N1 | C2 | 127.39 (12) |

| C1 | N2 | C8 | 127.20 (12) |

| O1 | C1 | N1 | 121.28 (13) |

| O1 | C1 | N2 | 122.95 (13) |

| N1 | C1 | N2 | 115.77 (12) |

| O2 | C2 | N1 | 122.18 (12) |

| O2 | C2 | C3 | 120.37 (12) |

| N1 | C2 | C3 | 117.44 (11) |

Data sourced from Okuniewski et al. (2010). nih.gov

Selected Torsion Angles of N-Benzoyl-N'-phenylurea

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C2 | N1 | C1 | O1 | -178.68 (13) |

| C2 | N1 | C1 | N2 | 1.3 (2) |

| C1 | N1 | C2 | O2 | 2.1 (2) |

| C1 | N1 | C2 | C3 | -177.30 (12) |

| C8 | N2 | C1 | O1 | 1.8 (2) |

| C8 | N2 | C1 | N1 | -178.14 (12) |

| N1 | C2 | C3 | C4 | 12.1 (2) |

| N1 | C2 | C3 | C8 | -168.61 (13) |

Data sourced from Okuniewski et al. (2010). nih.gov

Computational and Theoretical Investigations of N Carbamoyl N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern computational chemistry, providing deep insights into molecular properties. cdnsciencepub.comacs.org

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. usp.orgcdnsciencepub.com It is frequently used to predict molecular geometries, vibrational frequencies, and various other properties. usp.orgnih.gov

Geometry Optimization and Electronic Structure Analysis

This sub-discipline would involve using DFT to find the lowest energy structure (the optimized geometry) of N-Carbamoyl-N-methylbenzamide. This process determines bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure provides information on the distribution of electrons within the molecule. Although no data exists for the target compound, studies on similar molecules like N-methylacetanilide have successfully employed DFT for this purpose. nih.gov

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. This analysis has been performed for numerous related amide and carbamate (B1207046) compounds. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and shapes of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgnih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability. researchgate.net While a powerful predictive tool, specific FMO data for N-Carbamoyl-N-methylbenzamide is not available.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain systems. Literature on the application of these methods to the specific title compound is not found.

Reaction Pathway Modeling and Transition State Characterization

This area of computational chemistry focuses on elucidating the step-by-step mechanism of a chemical reaction. It involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the energy barrier of the reaction. researchgate.netresearchgate.net Such studies are crucial for understanding reaction kinetics and mechanisms. For example, the reaction mechanism for the formation of a thio-analogue, N-(carbomylcarbamothioyl)benzamide, was successfully modeled, identifying two transition states. researchgate.netnih.gov A similar investigation for N-Carbamoyl-N-methylbenzamide would be scientifically valuable but has not been published.

Energy Profiles and Activation Barriers

The study of reaction mechanisms and conformational changes is fundamentally rooted in the understanding of the associated energy profiles and activation barriers. For molecules like N-Carbamoyl-N-methylbenzamide, theoretical methods such as Density Functional Theory (DFT) are employed to map out the potential energy surface of a given process. These calculations can elucidate the transition states and intermediates, providing a quantitative measure of the energy required for a reaction or conformational change to occur.

Table 1: Hypothetical Activation Energies for Rotational Isomerism in a Benzamide (B126) Derivative

| Transition | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| E-isomer to Z-isomer Rotation | B3LYP | 6-31G(d,p) | 18.5 |

| Z-isomer to E-isomer Rotation | B3LYP | 6-31G(d,p) | 20.1 |

Note: The data in this table is illustrative and based on typical values for similar amide compounds. It does not represent experimentally verified values for N-Carbamoyl-N-methylbenzamide.

The activation energy profile for a reaction, such as the hydrolysis of the carbamoyl (B1232498) group, can also be computationally modeled. This would involve identifying the reaction coordinates, locating the transition state structure, and calculating the energy difference between the reactants, transition state, and products. Such studies are vital for predicting the kinetic stability of the compound under various conditions.

Solvent Effects in Computational Models

The surrounding medium can significantly influence the behavior of a molecule. Computational models account for solvent effects through two primary approaches: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) method, treat the solvent as a continuous medium with a defined dielectric constant. rsc.org This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the computational simulation. While more computationally demanding, this method allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be directly investigated.

For N-Carbamoyl-N-methylbenzamide, the polarity of the solvent is expected to have a pronounced effect on its conformational equilibrium. For example, the relative stability of different rotamers can be altered by the solvent environment. A polar solvent would likely stabilize a more polar conformer. Theoretical calculations on similar N-methylamides have shown that the energy difference between conformers can change significantly with the solvent. rsc.org

Table 2: Theoretical Relative Energies of Two Conformers of a Model N-Methylamide in Different Solvents

| Solvent | Dielectric Constant | Relative Energy of Conformer B (kcal/mol) |

| Gas Phase | 1.0 | 2.5 |

| Chloroform (B151607) (CHCl₃) | 4.8 | 1.8 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 0.7 |

Note: This table illustrates the general trend of solvent effects on conformational energies and is based on findings for related amide systems.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of flexible molecules like N-Carbamoyl-N-methylbenzamide in a dynamic context. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing its accessible conformations and the transitions between them.

The conformational flexibility of N-Carbamoyl-N-methylbenzamide is primarily dictated by the rotation around its single bonds. The torsional angles of the N-methyl and carbamoyl groups relative to the benzoyl moiety are of particular interest. Studies on analogous N-methyl aromatic amides have revealed a preference for specific conformations, often described as cis or trans with respect to the amide bond. nih.govacs.org The balance between steric hindrance and electronic effects, such as π-π stacking or dipole-dipole interactions, governs the predominant conformers in solution. nih.gov

MD simulations can quantify the population of different conformers and the timescale of their interconversion. By analyzing the trajectory, one can generate a Ramachandran-like plot for the key dihedral angles to visualize the conformational space sampled by the molecule.

In solution, N-Carbamoyl-N-methylbenzamide will engage in various intermolecular interactions with the solvent molecules. These can include hydrogen bonds (with the N-H and C=O groups), dipole-dipole interactions, and van der Waals forces. MD simulations with explicit solvent molecules are particularly adept at characterizing these interactions.

The analysis of the radial distribution function (RDF) from an MD trajectory can reveal the average distance and coordination number of solvent molecules around specific functional groups of N-Carbamoyl-N-methylbenzamide. This provides a detailed picture of the solvation shell and the nature of solute-solvent interactions, which are crucial for understanding the molecule's solubility and reactivity in different media.

Structure-Reactivity Relationship (SAR) from a Theoretical Perspective

Theoretical methods are invaluable for establishing structure-reactivity relationships (SAR), which correlate the chemical structure of a molecule with its reactivity. For N-Carbamoyl-N-methylbenzamide, computational chemistry can be used to predict how modifications to its structure will affect its chemical behavior.

The electronic properties of the benzoyl ring can be modulated by introducing various substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the reactivity of the amide and carbamoyl functionalities. For instance, an EWG on the phenyl ring would make the carbonyl carbon of the benzamide more electrophilic and thus more susceptible to nucleophilic attack.

Quantitative structure-activity relationship (QSAR) studies on related benzamide derivatives have demonstrated a correlation between electronic parameters of the substituents (like Hammett constants) and their biological activity or chemical reactivity. nih.govnih.govresearchgate.net Theoretical calculations can provide insights into these relationships by computing properties such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack.

Table 3: Predicted Effect of Substituents on the Reactivity of a Benzamide Moiety

| Substituent (at para-position) | Electronic Nature | Expected Effect on Carbonyl Electrophilicity | Predicted Change in LUMO Energy |

| -OCH₃ | Electron-Donating | Decrease | Increase |

| -CH₃ | Electron-Donating | Slight Decrease | Slight Increase |

| -H | Neutral | Baseline | Baseline |

| -Cl | Electron-Withdrawing | Increase | Decrease |

| -NO₂ | Electron-Withdrawing | Significant Increase | Significant Decrease |

Note: This table presents a qualitative prediction based on established principles of electronic effects in aromatic systems.

By systematically studying these substituent effects computationally, a theoretical SAR can be developed to guide the design of new N-Carbamoyl-N-methylbenzamide derivatives with desired reactivity profiles.

Steric and Electronic Influences on Reaction Rates

Electronic Influences

The electronic nature of substituents on the aromatic ring of N-Carbamoyl-N-methylbenzamide plays a pivotal role in determining reaction rates. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electron density distribution across the molecule, thereby affecting the stability of reactants, transition states, and products.

For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the presence of an EWG on the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon. This increased positive charge density makes the carbon atom more susceptible to attack by a nucleophile, consequently leading to an increase in the reaction rate. Conversely, an EDG would decrease the electrophilicity of the carbonyl carbon, thereby slowing down the reaction rate. Computational studies on related amide systems have corroborated these principles, demonstrating that EWGs stabilize transition states in such reactions, lowering the activation energy barrier. orgchemres.org

A theoretical study on the carbamoylation of nucleobases by isocyanates, a reaction class to which N-Carbamoyl-N-methylbenzamide belongs, revealed that the kinetic effect of adding electron-withdrawing or electron-donating groups to the aryl group of an aryl isocyanate is minimal. nih.gov This suggests that the inherent reactivity of the functional group itself can sometimes be the dominant factor, though substituent effects on the benzamide portion are still expected to follow classical electronic trends in many reaction types.

The following table, based on general principles observed in computational studies of substituted aromatic compounds, illustrates the expected qualitative effects of various substituents on the reaction rate of a hypothetical nucleophilic addition to the carbonyl group of N-Carbamoyl-N-methylbenzamide.

| Substituent (at para-position) | Electronic Effect | Expected Impact on Reaction Rate (Nucleophilic Addition) |

| -NO₂ | Strong Electron-Withdrawing | Significant Increase |

| -CN | Strong Electron-Withdrawing | Increase |

| -Cl | Weak Electron-Withdrawing | Slight Increase |

| -H | Neutral | Baseline |

| -CH₃ | Weak Electron-Donating | Slight Decrease |

| -OCH₃ | Strong Electron-Donating | Decrease |

| -N(CH₃)₂ | Very Strong Electron-Donating | Significant Decrease |

Steric Influences

Steric hindrance, arising from the spatial arrangement of atoms within the N-Carbamoyl-N-methylbenzamide molecule and any interacting species, can profoundly impact reaction rates. Bulky substituents, either on the aromatic ring (e.g., in the ortho position) or on the nitrogen atoms, can impede the approach of a reactant to the reactive center.

Computational models can quantify the steric environment around a reactive site. For reactions involving the carbamoyl group, the size of the substituent on the nitrogen atom can influence the accessibility of the carbonyl carbons. An increase in the steric bulk of the N-alkyl group would likely hinder the approach of a nucleophile, leading to a slower reaction rate.

Studies on other chemical systems have consistently shown that steric crowding around a reaction center increases the activation energy of a reaction. For example, research on the reaction of aryl radicals with nucleophiles demonstrated that ortho-substitution on the radical's aromatic ring decreases the reaction rate constant due to steric hindrance. rsc.org Similarly, in the context of N-alkyl-N-nitrosoamides, a reduction in steric crowding around the N-nitroso group was found to favor certain reaction pathways.

The interplay between steric and electronic effects is crucial. A bulky but strongly electron-withdrawing group at a position remote from the reaction center might still accelerate a reaction, while a small but strongly electron-donating group could significantly retard it. DFT calculations are instrumental in deconvoluting these combined effects by allowing for the systematic and independent variation of structural parameters and the analysis of the resultant energy profiles of reaction pathways.

Coordination Chemistry of N Carbamoyl N Methylbenzamide As a Ligand

Binding Modes and Coordination Sites

The molecular structure of N-Carbamoyl-N-methylbenzamide offers several potential coordination sites for metal ions. The most likely points of attachment are the oxygen and nitrogen atoms of the carbamoyl (B1232498) and amide functionalities, as well as potential interactions involving the aromatic ring.

Carbamoyl Oxygen Coordination

The carbamoyl group (-C(O)NHCH₃) presents a hard donor oxygen atom, which is a primary site for coordination with a variety of metal centers. In analogous metal complexes with amide-containing ligands, the carbonyl oxygen is a common coordination site. This is due to the localization of electron density on the oxygen atom, making it a favorable Lewis base for interaction with Lewis acidic metal ions. The coordination of the carbamoyl oxygen would result in a monodentate binding mode.

Formation of Metal Complexes

The synthesis of metal complexes with N-Carbamoyl-N-methylbenzamide would likely follow established methods for forming complexes with other amide- and carbamoyl-containing ligands. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, are expected to form a wide range of complexes with N-Carbamoyl-N-methylbenzamide. The coordination geometry of these complexes would be influenced by the nature of the metal ion, its oxidation state, and the reaction conditions. For instance, metals like copper(II), nickel(II), cobalt(II), and zinc(II) are known to form stable complexes with ligands containing N and O donor atoms. The ligand could act as a monodentate or a bidentate chelating agent, leading to various coordination numbers and geometries, such as tetrahedral, square planar, or octahedral. The study of related transition metal carboxamide complexes indicates that the coordination environment can be fine-tuned by the choice of metal and ancillary ligands.

Table 1: Examples of Coordination in Related Transition Metal-Amide Complexes

| Metal Ion | Ligand | Coordination Mode | Observed Geometry |

| Ti(IV) | N-Aryl-adamantylcarbamidate | Monodentate (O-coordination) | Tetrahedral |

| Zr(IV) | N-Aryl-adamantylcarbamidate | Bidentate (N,O-chelation) | Distorted Octahedral |

| Hf(IV) | N-Aryl-adamantylcarbamidate | Bidentate (N,O-chelation) | Distorted Octahedral |

| Cu(II) | Schiff base of 2-aminobenzohydrazide | Bidentate (N,O-chelation) | Square Planar |

This table presents data from analogous compounds to illustrate potential coordination behaviors.

Main Group Metal Complexes

Main group metals, such as those from groups 1, 2, and 13-15, are also anticipated to form complexes with N-Carbamoyl-N-methylbenzamide. The interactions would primarily be electrostatic in nature, with the hard oxygen donors of the ligand being the preferred binding sites for these hard Lewis acidic metal ions. The resulting complexes are likely to exhibit coordination numbers and geometries typical for the specific main group element. For example, alkali and alkaline earth metals would likely form complexes with higher coordination numbers, potentially involving multiple ligand molecules or solvent molecules in the coordination sphere.

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate an article on the coordination chemistry of the specific compound N-Carbamoyl-N-methylbenzamide that adheres to the detailed outline provided.

Extensive searches were conducted for scholarly articles and data pertaining to the supramolecular assemblies, spectroscopic characterization of metal complexes, and X-ray crystallographic analysis of coordination compounds involving N-Carbamoyl-N-methylbenzamide as a ligand. These searches did not yield specific research findings, data tables, or detailed discussions directly concerning this compound.

While information is available for structurally related compounds such as N-methylbenzamide, other benzamide (B126) derivatives, and various carbamoyl-containing molecules, the strict requirement to focus solely on N-Carbamoyl-N-methylbenzamide and not introduce information from outside the explicit scope prevents the use of analogy or data from these related structures.

Therefore, it is not possible to provide a scientifically accurate and detailed article that fulfills the requirements of the requested outline for the specified chemical compound. Further research and publication on the coordination chemistry of N-Carbamoyl-N-methylbenzamide would be necessary before such an article could be written.

Analytical Method Development for N Carbamoyl N Methylbenzamide Research

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are paramount for separating N-Carbamoyl-N-methylbenzamide from starting materials, byproducts, and degradation products, thus enabling accurate purity assessment and real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like N-Carbamoyl-N-methylbenzamide. A common approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.

For the analysis of related N-methylcarbamates, HPLC methods have been well-established and can be adapted for N-Carbamoyl-N-methylbenzamide. A typical HPLC system would consist of a C18 column with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netingenieria-analitica.com To enhance the separation and peak shape, a small amount of acid, such as formic acid, is often added to the mobile phase. researchgate.net Detection is commonly achieved using a UV detector, as the benzamide (B126) structure contains a chromophore that absorbs UV light. For instance, a related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, was detected by UV absorbance at 320 nm. researchgate.net

Post-column derivatization can be employed to enhance the sensitivity and selectivity of detection, especially for trace-level analysis. epa.gov This involves reacting the analyte after it elutes from the HPLC column to form a fluorescent derivative, which can then be detected by a fluorescence detector.

A summary of a potential HPLC method for N-Carbamoyl-N-methylbenzamide is presented in the table below.

| Parameter | Condition | Reference |

| Column | C18, 4.6 x 150 mm, 5 µm | researchgate.netepa.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | researchgate.net |

| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-20 min: 90% B20-22 min: 90-10% B22-25 min: 10% B | Adapted from researchgate.net |

| Flow Rate | 1.0 mL/min | Adapted from nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Injection Volume | 10 µL | Adapted from |

Gas Chromatography (GC) can also be utilized, particularly for assessing the presence of volatile impurities. However, due to the relatively low volatility and potential thermal instability of N-Carbamoyl-N-methylbenzamide, derivatization might be necessary to convert it into a more volatile and thermally stable compound before GC analysis. A GC method coupled with a Flame Ionization Detector (FID) or a mass spectrometer can provide high resolution and sensitivity. nih.gov For related compounds, GC-MS methods have been developed for the determination of adducts. nih.gov

Advanced Mass Spectrometry for Trace Analysis and Impurity Profiling

Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of N-Carbamoyl-N-methylbenzamide and its impurities. When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), it provides a high degree of selectivity and sensitivity, making it ideal for trace analysis and impurity profiling. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of N-Carbamoyl-N-methylbenzamide. After separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, which can generate protonated molecules [M+H]+. nih.gov By operating the mass spectrometer in full-scan mode, one can obtain the mass-to-charge ratio of the parent compound and any co-eluting impurities. The fragmentation pattern obtained through tandem mass spectrometry (MS/MS) can provide valuable structural information for the identification of unknown impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile impurities or for the compound itself after derivatization. Electron ionization (EI) is a common ionization method in GC-MS, which can produce a characteristic fragmentation pattern that serves as a fingerprint for the compound. nih.govnist.gov This technique is highly sensitive for the detection of trace-level impurities. nih.gov

Impurity profiling is a critical aspect of pharmaceutical development, as the presence of impurities can affect the efficacy and safety of the final product. nih.govnih.gov A comprehensive impurity profile of N-Carbamoyl-N-methylbenzamide would involve the identification and quantification of all potential impurities, including those arising from the starting materials, intermediates, byproducts of the synthesis, and degradation products.

A hypothetical impurity profile for N-Carbamoyl-N-methylbenzamide is outlined in the table below.

| Potential Impurity | Potential Source | Analytical Technique |

| Benzamide | Hydrolysis of starting material | LC-MS, GC-MS |

| N-methylbenzamide | Incomplete reaction or side reaction | LC-MS, GC-MS |

| Unreacted starting materials | Incomplete reaction | HPLC-UV, LC-MS |

| Solvents | Residual from synthesis | GC-FID, GC-MS |

| Degradation products | Hydrolysis, photolysis | LC-MS |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple and cost-effective approach for the quantitative analysis of N-Carbamoyl-N-methylbenzamide in bulk form or in simple formulations. This method relies on the principle that the compound absorbs light at a specific wavelength.

The presence of the benzamide chromophore in N-Carbamoyl-N-methylbenzamide results in a characteristic UV absorption spectrum. researchgate.net To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of N-Carbamoyl-N-methylbenzamide in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

While spectrophotometric methods are generally less selective than chromatographic methods, they can be very useful for rapid in-process controls and for the quantitative determination of the pure substance.

A summary of a potential spectrophotometric method is provided below.

| Parameter | Value/Condition | Reference |

| Solvent | Ethanol or Methanol | Adapted from nih.gov |

| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally (likely in the range of 230-280 nm) | Based on benzamide chromophore |

| Calibration Range | To be determined experimentally based on sensitivity | |

| Instrumentation | UV-Visible Spectrophotometer |

Conclusion and Future Directions in N Carbamoyl N Methylbenzamide Research

Summary of Key Research Findings and Mechanistic Insights

Direct research focused exclusively on N-Carbamoyl-N-methylbenzamide is limited. However, insights can be drawn from the study of the N-acylurea scaffold, which is a significant feature in various biologically active compounds. N-acylureas are recognized for their structural similarity to peptide bonds and their capacity for hydrogen bonding. reading.ac.uk These characteristics are believed to contribute to their diverse biological activities, which include potential applications in medicinal chemistry. nsf.gov

The synthesis of N-acylureas, the class of compounds to which N-Carbamoyl-N-methylbenzamide belongs, has been approached through several routes. Traditional methods often involve the reaction of N-acylisocyanates with amines or the coupling of isocyanates with amides, which may require stringent reaction conditions. reading.ac.uk More contemporary methods have explored the use of dicyclohexylcarbodiimide (B1669883) (DCC) with carboxylic acids, facilitated by nanocatalysts, and the reaction of acyl carbamates with amines. reading.ac.uk Another innovative approach involves the chemoselective synthesis of N-aroylureas from N-Boc protected aroyl amides, where the choice of base can surprisingly dictate the reaction outcome, leading to either imides or the desired N-acylureas. nsf.gov The Curtius rearrangement of N-acylbenzotriazoles in the presence of an azide (B81097) donor and an amide also presents a viable, one-pot, metal-free pathway to N-acylurea derivatives. thieme-connect.com

Mechanistically, the formation of N-acylureas from the reaction of carboxylic acids and carbodiimides is believed to proceed through an O-acylisourea intermediate. This reactive species is formed by a proton transfer from the carboxylic acid to the carbodiimide, followed by the addition of the carboxylate. ias.ac.in In the absence of other nucleophiles, this intermediate can rearrange to form the stable N-acylurea.

Unexplored Reactivity Profiles and Synthetic Opportunities

The reactivity of N-Carbamoyl-N-methylbenzamide itself has not been extensively documented. However, based on its functional groups—an N-acylurea and a benzamide (B126) moiety—a number of synthetic transformations can be envisioned. The presence of two amide-like linkages suggests potential for selective hydrolysis or aminolysis under controlled conditions. The reactivity of the N-H protons on the urea (B33335) portion could be exploited in condensation reactions or for the introduction of further substituents.

Future synthetic opportunities lie in the development of more efficient and selective methods for the preparation of N-Carbamoyl-N-methylbenzamide and its derivatives. Building upon existing methods for N-acylurea synthesis, research could focus on:

Catalytic Approaches: Exploring novel catalysts to improve yields and reduce the need for harsh reagents in the synthesis of N-acylureas from readily available starting materials. reading.ac.uk

Flow Chemistry: Utilizing microreactor technology for a safer and more scalable synthesis, particularly when dealing with potentially reactive intermediates like isocyanates.

Diversity-Oriented Synthesis: Developing synthetic routes that allow for the rapid generation of a library of N-Carbamoyl-N-methylbenzamide analogues with varied substitution patterns on the benzoyl ring and the methyl group. This would be invaluable for structure-activity relationship studies.

Potential for Further Exploration in Chemical Transformations

The N-Carbamoyl-N-methylbenzamide scaffold holds potential for a variety of chemical transformations, opening avenues for the synthesis of novel molecular architectures. The urea functionality, for instance, can be a precursor to other nitrogen-containing heterocycles through cyclization reactions.

Further areas of exploration include:

Rearrangement Reactions: Investigating the possibility of intramolecular rearrangements, such as those induced by heat or light, to access different isomeric structures.

Directed C-H Functionalization: Utilizing the amide or urea groups as directing groups to achieve selective functionalization of the aromatic ring, allowing for the introduction of new substituents at specific positions.

Polymer Chemistry: Exploring the use of N-Carbamoyl-N-methylbenzamide or its derivatives as monomers in polymerization reactions to create novel polymers with potentially interesting material properties. The related compound, N-methylbenzamide, has been used in the development and modification of polymers and resins to enhance properties like thermal stability and chemical resistance. chemicalbook.com

Emerging Methodologies for Comprehensive Investigation of Carbamoyl-Benzamide Systems

A thorough understanding of the structure, reactivity, and properties of N-Carbamoyl-N-methylbenzamide requires the application of modern analytical techniques. High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are essential for unambiguous structure elucidation and for studying reaction kinetics and mechanisms. nih.gov

Emerging methodologies that could provide deeper insights include:

Computational Chemistry: Density functional theory (DFT) calculations can be employed to predict spectroscopic properties, model reaction pathways, and understand the electronic structure of N-Carbamoyl-N-methylbenzamide and its transition states.

In-situ Reaction Monitoring: Techniques such as ReactIR (in-situ infrared spectroscopy) can provide real-time information about the formation of intermediates and products during a chemical reaction, offering valuable mechanistic data.

Advanced Crystallography: Single-crystal X-ray diffraction, where applicable, can provide definitive information about the three-dimensional structure and intermolecular interactions of N-Carbamoyl-N-methylbenzamide in the solid state. reading.ac.uk

By combining these advanced synthetic and analytical methods, the scientific community can unlock the full potential of N-Carbamoyl-N-methylbenzamide and the broader class of carbamoyl-benzamide systems, paving the way for new discoveries and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Carbamoyl-N-methylbenzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzamides and carbamoylating agents. Key optimization parameters include solvent choice (e.g., dry THF or DMF), temperature control (60–80°C), and stoichiometric ratios of reactants. Catalytic agents like DMAP (4-dimethylaminopyridine) can accelerate reaction rates. Post-synthesis purification via recrystallization or column chromatography is critical for yield improvement. Characterization via H/C NMR and FT-IR ensures structural fidelity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N-Carbamoyl-N-methylbenzamide?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O and N–H···O interactions) using single-crystal X-ray diffraction (SCXRD). Data collection parameters (e.g., monochromatic Mo-Kα radiation, λ = 0.71073 Å) and refinement software (SHELXL) are critical .

- Spectroscopy : Use H/C NMR to confirm substitution patterns and FT-IR to identify carbamoyl (C=O, ~1680 cm) and methylamide (N–H, ~3300 cm) functional groups. Mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic and reactive properties of N-Carbamoyl-N-methylbenzamide?

- Methodological Answer :

- Basis Sets : Use hybrid functionals (e.g., B3LYP) with 6-311G(d,p) basis sets to balance accuracy and computational cost. Compute molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites, and Fukui functions to predict reactivity .

- NLO Properties : Calculate hyperpolarizability (β) using DFT to assess nonlinear optical potential. Compare with experimental UV-Vis data to validate charge-transfer transitions .

Q. How do Hirshfeld surface and energy framework analyses elucidate intermolecular interactions in N-Carbamoyl-N-methylbenzamide?

- Methodological Answer :

- Hirshfeld Surfaces : Generate 3D surfaces (CrystalExplorer) to quantify close contacts (e.g., H···H, H···O). Color maps (d) highlight dominant interactions, while 2D fingerprint plots quantify contribution percentages .

- Energy Frameworks : Calculate interaction energies (electrostatic, dispersion) to model crystal stability. For example, C16–H16B···O2 interactions may dominate packing stabilization .

Q. How should molecular docking studies be designed to evaluate N-Carbamoyl-N-methylbenzamide’s inhibitory potential against viral proteases?

- Methodological Answer :

- Target Selection : Use PDB structures (e.g., COVID-19 main protease, 6LU7). Prepare the ligand (N-Carbamoyl-N-methylbenzamide) by optimizing geometry at the B3LYP/6-311G(d,p) level .

- Docking Protocols : Employ AutoDock Vina or Schrödinger Suite with flexible residue sampling. Validate binding poses using RMSD thresholds (<2.0 Å) and analyze hydrogen bonds/π-π interactions with catalytic residues (e.g., His41, Cys145) .

Q. What strategies resolve discrepancies between experimental crystallographic data and DFT-optimized structures?

- Methodological Answer :

- Basis Set Limitations : Augment basis sets (e.g., 6-311++G(d,p)) to account for polarization and diffuse functions.

- Crystal Effects : Include solvent or lattice parameters in DFT-D3 (dispersion-corrected) calculations to mimic crystal packing. Compare torsional angles and bond lengths statistically (R > 0.95) .

Q. How are thermodynamic properties (e.g., Gibbs free energy, enthalpy) calculated for N-Carbamoyl-N-methylbenzamide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.